The Chemical Architecture and Reactivity of 3-Methoxybenzo[d]isoxazole: A Comprehensive Technical Guide
The Chemical Architecture and Reactivity of 3-Methoxybenzo[d]isoxazole: A Comprehensive Technical Guide
Executive Summary
The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore and a versatile building block in synthetic organic chemistry. Specifically, 3-methoxybenzo[d]isoxazole (CAS: 26384-74-7) presents a unique electronic profile due to the electron-donating methoxy group at the C3 position. This structural modification fundamentally alters its photochemical stability, nucleophilicity, and biological binding affinity compared to its 3-hydroxy counterparts. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, catalytic reactivity, and pharmaceutical applications.
Physicochemical Profile & Structural Dynamics
The fusion of a benzene ring with an isoxazole ring creates a highly conjugated, planar system. The introduction of a methoxy group at the C3 position prevents the keto-enol tautomerization that typically characterizes 3-hydroxybenzo[d]isoxazoles.
This lack of tautomerization has profound implications for the molecule's stability. For instance, while 3-hydroxy-1,2-benzisoxazoles undergo rapid photochemical rearrangement to benzoxazolinones via a keto tautomer intermediate, the photolysis of 3-methoxybenzo[d]isoxazole is extremely slow and resistant to such photoisomerization.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 3-Methoxybenzo[d]isoxazole | [1] |
| CAS Number | 26384-74-7 | [1] |
| Molecular Formula | C8H7NO2 | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| SMILES String | COC1=NOC2=CC=CC=C12 | [1] |
Synthetic Methodologies & Protocol Design
The synthesis of 3-methoxybenzo[d]isoxazole and its derivatives relies on two primary pathways: Nucleophilic Aromatic Substitution ( SNAr ) and direct O-alkylation. The choice of pathway is dictated by the starting materials and the desired substitution pattern on the benzene ring.
Causality in Experimental Design
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O-Alkylation Route: Utilizing methyl iodide (MeI) and potassium carbonate ( K2CO3 ) in acetonitrile at 60 °C favors O-alkylation over N-alkylation[2]. The mild base generates the oxygen anion, while the polar aprotic solvent enhances its nucleophilicity without promoting ring-opening side reactions.
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SNAr Route: Reacting 3-chlorobenzo[d]isoxazole with sodium methoxide (NaOMe) in methanol requires high energy input (120 °C) due to the electron-rich nature of the benzisoxazole core[3]. Microwave irradiation is chosen here to provide rapid, uniform heating, overcoming the high activation energy barrier efficiently.
Step-by-Step Protocol: Microwave-Assisted Synthesis via SNAr
This protocol is designed as a self-validating system to ensure high yield and purity.
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Preparation: Dissolve 1.0 equivalent of 3-chlorobenzo[d]isoxazole in anhydrous methanol. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis, which would yield the unwanted 3-hydroxy byproduct.
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Reagent Addition: Add 5.0 equivalents of sodium methoxide (NaOMe) solution (0.5 M in MeOH)[3][4].
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Microwave Irradiation: Seal the reaction vial and heat at 120 °C for 1.5 hours in a microwave reactor[3][4].
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Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in LC-grade acetonitrile, and inject into the LC-MS. The protocol is validated to proceed only if the starting material peak is absent and the target mass ( m/z 150.15 for [M+H]+ ) constitutes >95% of the total ion chromatogram.
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Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with deionized water and brine to remove excess alkoxides and salts. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Synthetic pathways for 3-methoxybenzo[d]isoxazole via SNAr and O-alkylation.
Advanced Reactivity & Catalytic Applications
Beyond serving as a static structural motif, benzo[d]isoxazoles act as novel nucleophiles in transition-metal catalysis.
Gold-Catalyzed Cycloadditions
Recent advancements have demonstrated that benzo[d]isoxazoles undergo highly chemoselective[5 + 1] or [5 + 2] cycloaddition reactions with ynamides under gold catalysis[5].
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Mechanistic Causality: The Au(I) catalyst selectively coordinates to the alkyne moiety of the ynamide, generating a highly electrophilic gold-carbene intermediate. The nitrogen/oxygen atoms of the 3-methoxybenzo[d]isoxazole then attack this intermediate.
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During the [5 + 1] process, a unique 1,2-amino group migration occurs, providing concise access to polysubstituted 2H-benzo[e][1,3]oxazines[5]. Alternatively, the [5 + 2] pathway yields benzo[f][1,4]oxazepines[5].
Gold-catalyzed [5+1] and [5+2] cycloaddition mechanisms with ynamides.
Pharmaceutical Relevance & Biological Assays
The benzisoxazole scaffold is heavily utilized in drug discovery, though the substitution at the C3 position acts as a critical determinant of biological activity (Structure-Activity Relationship - SAR).
D-Amino Acid Oxidase (DAAO) Inhibition
DAAO catalyzes the oxidation of D-serine, a co-agonist at the NMDA receptor. Inhibiting DAAO elevates D-serine levels, which is a therapeutic strategy for schizophrenia[6]. While 6-chlorobenzo[d]isoxazol-3-ol (CBIO) is a potent DAAO inhibitor, its methoxy derivative, 6-chloro-3-methoxybenzo[d]isoxazole (CMBI), exhibits negligible inhibition[6]. Causality: The free hydroxyl group is strictly required to form critical hydrogen bonds within the DAAO active site; masking it with a methyl group abolishes binding affinity[6].
DNA Gyrase Inhibition
Conversely, spirocyclic compounds fused to a benzisoxazole ring (often featuring methoxy substitutions) represent a novel class of antibacterial agents targeting DNA gyrase[4]. These compounds inhibit the enzyme and block precursor thymidine incorporation into DNA during bacterial cell growth, showing no cross-resistance with fluoroquinolones[4].
Step-by-Step Protocol: Self-Validating High-Throughput DAAO Assay
To evaluate the SAR of synthesized benzisoxazole derivatives, a fluorescence-based assay is employed.
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Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological conditions.
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Enzyme & Substrate Incubation: In a 96-well black microtiter plate, mix recombinant human DAAO, 50 mM D-serine, and 10 µM of the test compound (e.g., CMBI).
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Detection Reagent Addition: Add a master mix containing Amplex Red and horseradish peroxidase (HRP). Causality: DAAO oxidizes D-serine, producing H2O2 as a byproduct. HRP utilizes this H2O2 to convert non-fluorescent Amplex Red into resorufin, a highly fluorescent molecule, linking enzyme activity directly to a quantifiable optical signal[6].
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Self-Validation Checkpoint: The plate must include a positive control (10 µM CBIO, known inhibitor) and a negative control (DMSO vehicle). The assay data is only considered valid if the signal-to-background ratio between the vehicle and the positive control exceeds 5:1.
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Measurement: Measure fluorescence using a microplate reader at Ex/Em = 530/590 nm.
Self-validating high-throughput fluorescence assay workflow for DAAO inhibition.
References
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Crysdot - 3-Methoxybenzo[d]isoxazole. Crysdotllc.com.
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Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Google Patents (US8658641B2).2
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26384-74-7 | 3-Methoxybenzo[d]isoxazole. BLDpharm. 1
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Selective [5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis. The Journal of Organic Chemistry (ACS Publications). 5
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Photolysis of 1,2-benzisoxazoles. The Journal of Organic Chemistry 1971 Volume 36 No 8.
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Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry (ACS Publications). 4
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Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. ACS Publications. 6
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Application No. AU 2014234908 B2. Googleapis.com. 3
Sources
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